Molecular Descriptor Differentiation: Thioether Oxidation State vs. Phenyl and Sulfonyl Analogs
The target compound's phenylthio (thioether) side chain occupies a distinct oxidation state (S(-II)) between the all-carbon phenyl analog (CAS 1396806-77-1, no sulfur) and the phenylsulfonyl analog (CAS 1396708-03-4, S(VI)). This is reflected in systematically differing molecular weights and polar surface area contributions . The thioether sulfur can act as both a weak hydrogen-bond acceptor and a metabolic soft spot for CYP450-mediated oxidation, properties absent in the phenyl analog and saturated in the sulfonyl analog [1].
| Evidence Dimension | Molecular weight, formula, and sulfur oxidation state |
|---|---|
| Target Compound Data | MW 331.43 g/mol; C₁₈H₂₁NO₃S; Sulfur oxidation state: S(-II) (thioether) |
| Comparator Or Baseline | CAS 1396806-77-1: MW 299.4 g/mol, C₁₈H₂₁NO₃, no sulfur; CAS 1396708-03-4: MW 363.43 g/mol, C₁₈H₂₁NO₅S, S(VI); CAS 1396883-87-6: MW 235.28 g/mol, C₁₃H₁₇NO₃, no sulfur |
| Quantified Difference | ΔMW = +32.03 vs. phenyl analog (one S atom + one O atom net); ΔMW = -32.00 vs. sulfonyl analog (two fewer O atoms); ΔMW = +96.15 vs. cyclopropanecarboxamide analog |
| Conditions | Calculated from vendor-reported molecular formulas (Chemsrc, Chemenu, Smolecule) |
Why This Matters
These systematic descriptor differences enable rational selection of the thioether analog when intermediate lipophilicity, metabolic oxidizability, or sulfur-specific target interactions (e.g., metal chelation, disulfide exchange) are required in a screening cascade.
- [1] Serushkina OV, Dutov MD, Sapozhnikov OY, Ugrak BI, Shevelev SA. Phenylthio → sulfoxide → sulfone oxidative pathway. Socolar. View Source
